molecular formula C20H29N10O23P5 B12734934 Apppgpp CAS No. 56878-12-7

Apppgpp

Cat. No.: B12734934
CAS No.: 56878-12-7
M. Wt: 932.4 g/mol
InChI Key: HQZOFIHWGCDEHX-INFSMZHSSA-N
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Description

Apppgpp, also known as guanosine tetraphosphate, is a regulatory nucleotide involved in the stringent response in bacteria. This compound plays a crucial role in the adaptation of bacterial cells to various stress conditions, such as nutrient deprivation and oxidative stress. It is part of a family of adenylylated nucleotides that act as alarmones, signaling the onset of metabolic stresses and helping to rebalance the cellular economy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Apppgpp can be synthesized through enzymatic reactions involving aminoacyl-tRNA synthetases. These enzymes catalyze the formation of adenylylated nucleotides, including this compound, in response to oxidative stress. The synthesis involves the reaction of guanosine triphosphate (GTP) with adenosine triphosphate (ATP) under specific conditions that favor the formation of the tetraphosphate linkage .

Industrial Production Methods

Industrial production of this compound typically involves the use of recombinant bacterial strains engineered to overproduce the compound. These strains are cultivated under controlled conditions that induce oxidative stress, leading to the accumulation of this compound. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Apppgpp undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from the reactions involving this compound include guanosine triphosphate, adenosine diphosphate, and various substituted derivatives depending on the specific reaction conditions .

Mechanism of Action

Apppgpp exerts its effects by binding to RNA polymerase and altering its activity. This binding leads to changes in gene expression, particularly the downregulation of genes involved in ribosomal RNA synthesis and the upregulation of stress response genes. The molecular targets of this compound include various transcription factors and enzymes involved in nucleotide metabolism .

Properties

CAS No.

56878-12-7

Molecular Formula

C20H29N10O23P5

Molecular Weight

932.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphono hydrogen phosphate

InChI

InChI=1S/C20H29N10O23P5/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)10(31)6(48-18)1-46-55(38,39)52-58(44,45)53-56(40,41)47-2-7-13(50-57(42,43)51-54(35,36)37)12(33)19(49-7)30-5-26-9-16(30)27-20(22)28-17(9)34/h3-7,10-13,18-19,31-33H,1-2H2,(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H2,21,23,24)(H2,35,36,37)(H3,22,27,28,34)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1

InChI Key

HQZOFIHWGCDEHX-INFSMZHSSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)OP(=O)(O)O)O)O)N

Origin of Product

United States

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